

# The Pharmacological Profile and Preliminary Safety of Avibactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Avibactam is a first-in-class, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that employs a novel, reversible covalent mechanism of action. When combined with  $\beta$ -lactam antibiotics such as ceftazidime, it restores their activity against a broad spectrum of multidrug-resistant Gramnegative bacteria that produce Ambler class A, class C, and some class D serine  $\beta$ -lactamases. This technical guide provides an in-depth review of the pharmacological profile of **avibactam**, including its mechanism of action, enzyme kinetics, spectrum of activity, and pharmacokinetic/pharmacodynamic properties. Furthermore, it summarizes the preliminary safety profile established through key clinical trials and presents detailed experimental protocols for its preclinical and in vitro evaluation.

# Pharmacological Profile Mechanism of Action

**Avibactam** is structurally distinct from traditional β-lactamase inhibitors like clavulanic acid or tazobactam as it is based on a diazabicyclooctane (DBO) core.[1] Its inhibitory action proceeds via a two-step, reversible mechanism.[2]

 Acylation: Avibactam forms a covalent bond with the catalytic serine residue in the active site of a susceptible β-lactamase. This reaction opens the DBO ring, forming a stable carbamoyl-enzyme complex that is catalytically inactive.[1][3]



Deacylation (Recyclization): Unlike β-lactam-based inhibitors that undergo hydrolysis and permanent inactivation, the avibactam-enzyme complex can undergo deacylation.[4] This process involves the reformation of the DBO ring and the release of intact, active avibactam from the enzyme.[2] This recyclization is slow, effectively sequestering the β-lactamase and allowing the partner antibiotic to reach its target.[2]

This unique reversible covalent inhibition protects the partner  $\beta$ -lactam antibiotic from degradation by a wide range of serine  $\beta$ -lactamases.[5][6] **Avibactam** does not inhibit class B metallo- $\beta$ -lactamases (MBLs), which utilize zinc ions for catalysis.[7][8]



Click to download full resolution via product page

Mechanism of reversible covalent inhibition by Avibactam.

## **Enzyme Inhibition Kinetics**

The efficacy of **avibactam** varies across different classes of serine  $\beta$ -lactamases. The efficiency of acylation ( $k_2/K_i$ ) is generally highest for class A enzymes, followed by class C, and then class D enzymes.[9] The deacylation rate ( $k_off$ ), which determines the half-life of the inhibited complex, also shows significant variation.



| Enzyme       | Ambler<br>Class | Organism<br>Source   | Acylation<br>Efficiency<br>(k <sub>2</sub> /K <sub>1</sub> )<br>(M <sup>-1</sup> S <sup>-1</sup> ) | Deacylati<br>on Rate<br>(k_off)<br>(s <sup>-1</sup> ) | Half-life<br>(t <sub>1</sub> / <sub>2</sub> ) of<br>Acyl-<br>Enzyme | Referenc<br>e |
|--------------|-----------------|----------------------|----------------------------------------------------------------------------------------------------|-------------------------------------------------------|---------------------------------------------------------------------|---------------|
| TEM-1        | А               | E. coli              | >1.6 x 10 <sup>5</sup>                                                                             | 7.5 x 10 <sup>-4</sup>                                | ~16 min                                                             | [2]           |
| CTX-M-15     | А               | E. coli              | 1.0 x 10 <sup>5</sup>                                                                              | 2.9 x 10 <sup>-4</sup>                                | ~40 min                                                             | [9]           |
| KPC-2        | А               | K.<br>pneumonia<br>e | 8.3 x 10 <sup>3</sup>                                                                              | 1.4 x 10 <sup>-4</sup>                                | ~82 min                                                             | [9]           |
| P99 AmpC     | С               | E. cloacae           | 5.1 x 10 <sup>3</sup>                                                                              | 3.8 x 10 <sup>-5</sup>                                | ~300 min                                                            | [9]           |
| PAO1<br>AmpC | С               | P.<br>aeruginosa     | 3.0 x 10 <sup>3</sup>                                                                              | 1.9 x 10 <sup>-3</sup>                                | ~6 min                                                              | [9]           |
| OXA-48       | D               | K.<br>pneumonia<br>e | 1.9 x 10 <sup>3</sup>                                                                              | 2.7 x 10 <sup>-6</sup>                                | >24 hours                                                           | [9]           |
| OXA-10       | D               | P.<br>aeruginosa     | 1.1 × 10 <sup>1</sup>                                                                              | <1.3 x 10 <sup>-6</sup>                               | >5 days                                                             | [9]           |

## **In Vitro Spectrum of Activity**

**Avibactam** restores the activity of ceftazidime against many ceftazidime-resistant Gramnegative pathogens. When tested at a fixed concentration of 4  $\mu$ g/mL, **avibactam** significantly lowers the Minimum Inhibitory Concentration (MIC) of ceftazidime for bacteria producing extended-spectrum  $\beta$ -lactamases (ESBLs), KPC, AmpC, and OXA-48-like carbapenemases. [10][11]



| Organism<br>(Resistance<br>Mechanism)        | Ceftazidime MIC90<br>(μg/mL) | Ceftazidime-<br>Avibactam (4<br>µg/mL) MIC90<br>(µg/mL) | Reference |
|----------------------------------------------|------------------------------|---------------------------------------------------------|-----------|
| Enterobacteriaceae<br>(Overall)              | >64                          | 2                                                       | [12]      |
| K. pneumoniae (KPC-producing)                | >64                          | 2                                                       | [7]       |
| E. coli (ESBL-<br>producing)                 | >32                          | 0.5                                                     | [10]      |
| Enterobacteriaceae<br>(OXA-48-producing)     | 32                           | 4                                                       | [7]       |
| P. aeruginosa<br>(Overall)                   | >64                          | 8                                                       | [12]      |
| P. aeruginosa<br>(Ceftazidime-<br>Resistant) | >64                          | 32                                                      | [10]      |

## **Pharmacokinetics and Pharmacodynamics**

The pharmacokinetic profile of **avibactam** is complementary to that of its partner antibiotics, such as ceftazidime, allowing for co-administration.[13]

| Parameter                    | Value                               | Reference |
|------------------------------|-------------------------------------|-----------|
| Elimination Half-life (t1/2) | ~1.4 - 3.2 hours                    | [13]      |
| Volume of Distribution (Vd)  | ~15.4 - 26.3 L                      | [13]      |
| Plasma Protein Binding       | Low                                 | N/A       |
| Metabolism                   | Minimal                             | [13]      |
| Primary Route of Elimination | Renal excretion (as unchanged drug) | [13]      |



The key pharmacodynamic (PD) index for **avibactam** is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT >  $C_t$ ).[1] A  $C_t$  of 1 mg/L has been identified as a target for efficacy in preclinical models. Monte Carlo simulations predict that standard dosing regimens achieve a high probability of target attainment (fT > 1 mg/L for 50% of the dosing interval) against pathogens with ceftazidime-**avibactam** MICs up to 8 mg/L.[14]

### **Mechanisms of Resistance**

Resistance to ceftazidime-**avibactam**, though currently rare, can emerge through several mechanisms:

- β-Lactamase Modification: Amino acid substitutions within the Ω-loop of KPC enzymes (e.g.,
   D179Y) can reduce the binding affinity of avibactam, leading to resistance.[15][16]
- Increased Efflux: Overexpression of efflux pump systems can reduce the intracellular concentration of the drug.[16]
- Porin Deficiency: Mutations or decreased expression of outer membrane porins (e.g., OmpK35/36 in K. pneumoniae) can limit drug entry into the periplasmic space.[7][16]
- Metallo-β-Lactamase (MBL) Acquisition: Bacteria that acquire MBLs are inherently resistant
  as avibactam does not inhibit this class of enzymes.[7]

## **Preliminary Safety Profile**

Pooled analyses of Phase 3 clinical trials have demonstrated that ceftazidime-**avibactam** is generally safe and well-tolerated.[17][18] The safety profile is consistent with that of ceftazidime administered alone.



| Adverse Event (AE)               | Ceftazidime-Avibactam (%) | Comparator (%)         |  |
|----------------------------------|---------------------------|------------------------|--|
| Any Adverse Event                | 53.7                      | 53.6                   |  |
| Serious Adverse Events<br>(SAEs) | 11.9                      | 7.1                    |  |
| Drug-Related SAEs                | <2.0                      | <2.0                   |  |
| Discontinuation due to AEs       | ~3-5                      | ~3-5                   |  |
| Diarrhea / Nausea                | Common, typically mild    | Common, typically mild |  |

Data compiled from studies in complicated urinary tract infections (cUTI) and other indications. Frequencies can vary by patient population and indication.[17][18]

# Detailed Experimental Protocols Protocol: Broth Microdilution MIC Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of ceftazidime-avibactam.[2]





Click to download full resolution via product page

Workflow for Broth Microdilution MIC Testing.



### Methodology:

- Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), ceftazidime analytical powder, avibactam analytical powder, bacterial isolates, 0.5 McFarland turbidity standard, sterile saline.
- Plate Preparation:
  - Prepare serial two-fold dilutions of ceftazidime in CAMHB in the wells of a 96-well plate.
  - Add avibactam to each well to achieve a final, fixed concentration of 4 μg/mL.
- Inoculum Preparation:
  - From an 18-24 hour culture plate, select several colonies and suspend them in sterile saline.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
  - $\circ$  Perform a further dilution in CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10<sup>5</sup> CFU/mL.
- Inoculation and Incubation:
  - Inoculate each well of the prepared microtiter plate with the bacterial suspension.
  - Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
  - Incubate the plates at 35°C for 16-20 hours.
- Interpretation:
  - $\circ$  The MIC is defined as the lowest concentration of ceftazidime (in the presence of 4  $\mu$ g/mL avibactam) that completely inhibits visible bacterial growth.

## **Protocol: Determining Enzyme Inhibition Kinetics**



This protocol outlines the measurement of acylation and deacylation rates for **avibactam** against a purified  $\beta$ -lactamase.[1]

### Methodology:

- Enzyme Purification: Purify the target β-lactamase (e.g., KPC-2, AmpC) from an overexpressing bacterial strain using chromatography techniques such as affinity or ionexchange chromatography.[4] Assess purity via SDS-PAGE.
- Acylation Rate (k<sub>2</sub>/K<sub>i</sub>) Measurement:
  - Work in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0) at a constant temperature (e.g., 37°C).
  - Combine the purified enzyme and a chromogenic substrate (e.g., nitrocefin) in a cuvette.
  - Initiate the reaction by adding varying concentrations of **avibactam**.
  - Monitor the hydrolysis of the substrate over time using a spectrophotometer.
  - The rate of inactivation (k\_obs) at each avibactam concentration is determined by fitting the progress curves to an equation for slow-binding inhibition.
  - The second-order rate constant (k<sub>2</sub>/K<sub>i</sub>) is determined from the slope of a plot of k\_obs versus **avibactam** concentration.
- Deacylation Rate (k off) Measurement:
  - Incubate a high concentration of the purified enzyme with a saturating concentration of avibactam to form the covalent acyl-enzyme complex.
  - Perform a rapid, large "jump dilution" (e.g., >1000-fold) of the complex into a buffer containing the chromogenic substrate. This dilution effectively prevents re-binding of any dissociated avibactam.
  - Monitor the return of enzymatic activity (hydrolysis of the substrate) over an extended period.



 $\circ$  The rate of activity return corresponds to the deacylation rate constant (k\_off or k-2), which can be calculated by fitting the data to a first-order exponential equation.

# Protocol: Murine Thigh Infection Model for In Vivo Efficacy

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[6]

### Methodology:

- Animal Preparation:
  - Use specific-pathogen-free female mice (e.g., ICR or CD-1 strain).
  - Render the mice neutropenic by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to reduce the influence of the host immune system.

#### Infection:

- Culture the challenge organism to the mid-logarithmic growth phase.
- Dilute the bacterial suspension to the desired concentration (e.g., ~10<sup>7</sup> CFU/mL).
- Inject 0.1 mL of the inoculum into the posterior thigh muscles of each mouse.

#### Treatment:

- Initiate treatment at a defined time post-infection (e.g., 2 hours).
- Administer ceftazidime-avibactam (or control agents) subcutaneously or intraperitoneally at various dosing regimens. Doses are often humanized to simulate exposures seen in patients.

#### Evaluation:

At a set time point (e.g., 24 hours post-treatment initiation), euthanize the mice.



- Aseptically remove the thigh muscles, homogenize them in sterile saline, and perform serial dilutions.
- Plate the dilutions onto appropriate agar to determine the bacterial load (CFU/thigh).
- Endpoint:
  - The efficacy of the treatment is determined by comparing the bacterial load in the thighs of treated animals to that of untreated controls. A static effect is defined as no change from the initial bacterial count, while a 1-log<sub>10</sub> or greater reduction is considered bactericidal.

### **Chemical Structure of Avibactam**

Avibactam is a member of the diazabicyclooctane class. Its chemical formula is C7H11N3O6S.

Chemical structure of Avibactam.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine thigh infection model. [bio-protocol.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pnrjournal.com [pnrjournal.com]



- 8. [PDF] Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases | Semantic Scholar [semanticscholar.org]
- 9. Assays for B-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bff.pharmacologydiscoveryservices.com [bff.pharmacologydiscoveryservices.com]
- 12. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Insights on the Release of Avibactam from the Acyl-Enzyme Complex PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 16. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacological Profile and Preliminary Safety of Avibactam: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601228#pharmacological-profile-and-preliminary-safety-of-avibactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com